molecular formula C22H16Br4O4 B1615150 ETHYL 2-[BIS(3,5-DIBROMO-4-HYDROXYPHENYL)METHYL ]BENZOATE CAS No. 61931-71-3

ETHYL 2-[BIS(3,5-DIBROMO-4-HYDROXYPHENYL)METHYL ]BENZOATE

Cat. No.: B1615150
CAS No.: 61931-71-3
M. Wt: 664 g/mol
InChI Key: KFSRWWJHWXPGQO-UHFFFAOYSA-N
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Description

ETHYL 2-[BIS(3,5-DIBROMO-4-HYDROXYPHENYL)METHYL ]BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms and hydroxyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[bis(3,5-dibromo-4-hydroxyphenyl)methyl]-, ethyl ester typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[BIS(3,5-DIBROMO-4-HYDROXYPHENYL)METHYL ]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary based on the desired products and the specific reagents used .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties. These products are often used in further chemical synthesis and applications .

Scientific Research Applications

ETHYL 2-[BIS(3,5-DIBROMO-4-HYDROXYPHENYL)METHYL ]BENZOATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 2-[bis(3,5-dibromo-4-hydroxyphenyl)methyl]-, ethyl ester involves its interaction with various molecular targets. The bromine atoms and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in different chemical reactions. The pathways involved in its mechanism of action are complex and depend on the specific application and environment .

Comparison with Similar Compounds

Properties

CAS No.

61931-71-3

Molecular Formula

C22H16Br4O4

Molecular Weight

664 g/mol

IUPAC Name

ethyl 2-[bis(3,5-dibromo-4-hydroxyphenyl)methyl]benzoate

InChI

InChI=1S/C22H16Br4O4/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12/h3-10,19,27-28H,2H2,1H3

InChI Key

KFSRWWJHWXPGQO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1C(C2=CC(=C(C(=C2)Br)O)Br)C3=CC(=C(C(=C3)Br)O)Br

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(C2=CC(=C(C(=C2)Br)O)Br)C3=CC(=C(C(=C3)Br)O)Br

61931-71-3

Origin of Product

United States

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